molecular formula C19H25ClN4O6 B2357587 Pomalidomide 4'-PEG2-amine CAS No. 2245697-87-2

Pomalidomide 4'-PEG2-amine

Cat. No.: B2357587
CAS No.: 2245697-87-2
M. Wt: 440.88
InChI Key: BIBZEYIXXZHGNZ-UHFFFAOYSA-N
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Description

Historical Context of Pomalidomide (B1683931) in Immunomodulatory Therapeutics

Pomalidomide is a potent, third-generation IMiD, following its predecessors thalidomide (B1683933) and lenalidomide. myeloma.orgpharmacytimes.comnih.gov Initially approved for the treatment of multiple myeloma, its therapeutic effects were attributed to its ability to modulate the immune system and inhibit the growth of new blood vessels (angiogenesis) that tumors need to grow. wikipedia.orgashpublications.org A landmark discovery revealed that pomalidomide, like other IMiDs, exerts its effects by binding to a protein called Cereblon (CRBN). wikipedia.orgtargetmol.comtocris.com This finding was pivotal, as CRBN is a component of an E3 ubiquitin ligase complex, a key player in the cell's protein degradation machinery. nih.gov This repositioned pomalidomide from a conventional drug to a molecule that could hijack this system, marking a crucial step towards the development of TPD.

Foundational Principles of Proteolysis Targeting Chimeras (PROTACs)

PROTACs are ingeniously designed heterobifunctional molecules that act as a bridge to bring a target protein and an E3 ubiquitin ligase together. wikipedia.orgbiochempeg.com This proximity facilitates the tagging of the target protein for destruction by the cell's own quality control machinery. Unlike traditional inhibitors that only block a protein's function, PROTACs can catalytically induce the degradation of multiple protein molecules, making them effective at very low concentrations. wikipedia.orgportlandpress.com

The human body has over 600 different E3 ubiquitin ligases, which are responsible for the specificity of protein degradation. mdpi.com PROTACs exploit this system by incorporating a ligand that specifically binds to an E3 ligase. researchgate.net Ligands derived from IMiDs, such as pomalidomide, are frequently used to recruit the Cereblon (CRBN) E3 ligase. targetmol.comnih.gov

The core mechanism of a PROTAC is the formation of a ternary complex, which consists of the PROTAC molecule, the target protein, and the E3 ligase. nih.govpromega.ca The formation of this three-part complex is a critical step for the subsequent degradation process. promega.carefeyn.com The stability and spatial arrangement of this complex, heavily influenced by the linker connecting the two ends of the PROTAC, are key determinants of the degradation efficiency and selectivity. acs.orgbiorxiv.org

Once the ternary complex is formed, the E3 ligase transfers ubiquitin, a small regulatory protein, to the target protein. cellsignal.comnih.gov The attachment of a chain of ubiquitin molecules (polyubiquitination) acts as a molecular "tag" marking the protein for destruction. nih.govnih.gov This tag is recognized by the 26S proteasome, a large protein complex often referred to as the cell's "garbage disposal." mdpi.comcellsignal.com The proteasome then unfolds and breaks down the tagged protein into small peptides, effectively eliminating it. nih.govembopress.org

Pomalidomide 4'-PEG2-amine as a Specialized PROTAC Building Block

This compound is a functionalized derivative of pomalidomide specifically engineered for the synthesis of PROTACs. rndsystems.comtocris.com It consists of the pomalidomide core, which serves as the Cereblon-binding ligand, attached to a two-unit polyethylene (B3416737) glycol (PEG2) linker that terminates with an amine group. rndsystems.comtocris.combroadpharm.com

This "ready-to-use" building block offers several advantages for chemists developing new PROTACs. The PEG linker provides a defined length and improves the solubility and other drug-like properties of the final PROTAC molecule. sigmaaldrich.com The terminal amine group serves as a versatile chemical handle, allowing for straightforward conjugation to a wide variety of ligands that can target virtually any protein of interest. broadpharm.comtenovapharma.com This modular approach streamlines the otherwise complex process of PROTAC synthesis, accelerating the discovery and development of new targeted protein degraders. sigmaaldrich.comsigmaaldrich.com

Interactive Data Table: Properties of this compound

PropertyValueSource
Chemical Name 4-[[2-[2-(2-Aminoethoxy)ethoxy]ethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride tocris.com
Molecular Formula C19H24N4O6.HCl rndsystems.com
Molecular Weight 440.88 g/mol rndsystems.com
CAS Number 2245697-87-2 rndsystems.comtenovapharma.com
Primary Function Cereblon ligand with a linker for PROTAC synthesis tocris.combroadpharm.com

Properties

IUPAC Name

4-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O6.ClH/c20-6-8-28-10-11-29-9-7-21-13-3-1-2-12-16(13)19(27)23(18(12)26)14-4-5-15(24)22-17(14)25;/h1-3,14,21H,4-11,20H2,(H,22,24,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBZEYIXXZHGNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Elucidation of Pomalidomide 4 Peg2 Amine in Protacs

Formation and Stabilization of Ternary Complexes

The cornerstone of PROTAC efficacy lies in the formation of a stable ternary complex, comprising the PROTAC molecule, the CRBN E3 ligase, and the target protein. The nature of the linker, in this case, the PEG2 unit, plays a significant role in the geometry and stability of this complex.

Biophysical Characterization of Complex Formation

The formation of the ternary complex is a dynamic process that can be assessed using various biophysical techniques. While direct biophysical data for PROTACs specifically incorporating Pomalidomide (B1683931) 4'-PEG2-amine is not extensively available in publicly accessible literature, the principles of their analysis are well-established. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Time-Resolved Fluorescence Energy Transfer (TR-FRET) are commonly employed to characterize these interactions.

For instance, in the development of BRD9 degraders, a similar pomalidomide-based PROTAC was shown to effectively form a ternary complex with CRBN and the BRD9 protein. Biophysical assays in such studies typically reveal the binding affinities of the PROTAC for both the E3 ligase and the target protein individually, as well as the cooperativity of ternary complex formation. Positive cooperativity, where the binding of one protein partner increases the affinity for the other, is a desirable characteristic for potent PROTACs.

Biophysical TechniqueInformation ProvidedTypical Readout
Surface Plasmon Resonance (SPR)Binding affinity (KD), association (kon) and dissociation (koff) ratesResponse Units (RU)
Isothermal Titration Calorimetry (ITC)Binding affinity (KD), enthalpy (ΔH), and entropy (ΔS) of bindingHeat change (μcal/sec)
Time-Resolved Fluorescence Energy Transfer (TR-FRET)Proximity of tagged proteins, ternary complex formation in solutionTR-FRET Ratio

Stoichiometry and Kinetics of Ligand-Ligase-Target Interactions

The stoichiometry of the ternary complex is typically 1:1:1 (PROTAC:CRBN:Target Protein). The kinetics of complex formation and dissociation are critical for the catalytic nature of PROTACs. A PROTAC must bind to CRBN and the target protein with sufficient affinity and residence time to allow for ubiquitination to occur. However, the dissociation of the complex is also important to allow the PROTAC to engage with other target and E3 ligase molecules, enabling multiple rounds of degradation.

The length and flexibility of the PEG2 linker in Pomalidomide 4'-PEG2-amine are influential factors. Shorter, more rigid linkers can restrict the conformational flexibility required for optimal protein-protein interactions within the ternary complex, while excessively long or flexible linkers might lead to unproductive binding modes. The PEG2 linker offers a balance of flexibility and defined length that has proven effective in various PROTAC designs.

Substrate Recognition and Ubiquitination Induction

Once the ternary complex is formed, the E3 ligase is brought into close proximity with the target protein, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the target.

Role of CRBN in Neo-Substrate Recruitment

Pomalidomide, as part of the PROTAC, binds to a specific pocket in CRBN. This binding event alters the substrate recognition surface of CRBN, effectively "hijacking" it to recognize the tethered target protein as a "neo-substrate". The crystal structure of CRBN in complex with pomalidomide reveals that the glutarimide (B196013) moiety of pomalidomide is buried within a hydrophobic pocket of CRBN, while the phthalimide (B116566) ring is more solvent-exposed, providing an attachment point for the linker without disrupting the core CRBN interaction. This positioning is crucial for the PROTAC to present the target protein effectively to the ubiquitination machinery.

Specificity of Ubiquitin Transfer to Target Proteins

The specificity of ubiquitination is largely determined by the selective binding of the PROTAC's warhead to the target protein and the pomalidomide moiety to CRBN. The proximity induced by the PROTAC then directs the E2-ubiquitin conjugate to lysine (B10760008) residues on the surface of the target protein. The efficiency and site-specificity of ubiquitin transfer can be influenced by the geometry of the ternary complex, which is, in turn, affected by the linker composition and attachment points. While multiple lysine residues on the target protein can be ubiquitinated, the formation of a polyubiquitin (B1169507) chain is the signal for proteasomal degradation.

Proteasomal Degradation Pathways

Following polyubiquitination, the target protein is recognized by the 26S proteasome. The PROTAC molecule itself is not degraded and can dissociate from the complex to induce the degradation of another target protein molecule. The ubiquitinated target protein is then unfolded and cleaved into smaller peptides by the proteolytic core of the proteasome, effectively eliminating it from the cell.

Dependence on the Ubiquitin-Proteasome System (UPS)

The degradation of target proteins by PROTACs constructed with a pomalidomide-based E3 ligase ligand is fundamentally dependent on a functional Ubiquitin-Proteasome System (UPS). This dependence is a hallmark of PROTAC technology and can be demonstrated through various experimental approaches that inhibit key components of this pathway. nih.govresearchgate.net

The process begins with the PROTAC molecule forming a ternary complex, bringing the target protein and the CRBN E3 ligase into close proximity. nih.govbiorxiv.org This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The protein is thus "tagged" with a polyubiquitin chain, which acts as a recognition signal for the 26S proteasome. mdpi.com The proteasome then recognizes, unfolds, and degrades the polyubiquitinated protein into small peptides. mdpi.com

Experimental evidence consistently demonstrates that if any step in this pathway is blocked, the PROTAC-mediated degradation of the target protein is abrogated. For instance, the use of proteasome inhibitors, such as MG132 or bortezomib, prevents the degradation of the ubiquitinated protein, leading to its accumulation in the cell. researchgate.net Similarly, inhibiting the neddylation pathway with agents like MLN4924, which is crucial for the activation of Cullin-RING E3 ligases like CRBN, also blocks the degradation process. ashpublications.org

To illustrate this dependence, consider the following findings from studies on pomalidomide-based PROTACs with similar linker structures. In a study investigating the degradation of histone deacetylase 8 (HDAC8) by a pomalidomide-based PROTAC, ZQ-23, the degradation was shown to be dependent on the ubiquitin-proteasome pathway. nih.gov

Table 1: Effect of UPS Inhibitors on HDAC8 Degradation by PROTAC ZQ-23
Treatment ConditionHDAC8 Protein Level (% of Control)Conclusion
ZQ-23 (1 µM)~10%Efficient degradation of HDAC8.
ZQ-23 (1 µM) + MG132 (10 µM)~95%Proteasome inhibition rescues HDAC8 from degradation.
ZQ-23 (1 µM) + MLN4924 (1 µM)~90%Inhibition of CRBN E3 ligase activity prevents HDAC8 degradation.

This table is a representative summary based on findings reported for pomalidomide-based PROTACs and is intended for illustrative purposes. nih.gov

Similarly, in studies with pomalidomide-based homo-PROTACs designed to degrade CRBN itself, the degradation was effectively blocked by pre-treatment with a proteasome inhibitor or MLN4924. ashpublications.org

Table 2: Rescue of CRBN Degradation by UPS Pathway Inhibitors
CompoundTreatmentCRBN Protein Level
Homo-PROTAC (Compound 15a)-Significantly Reduced
Homo-PROTAC (Compound 15a)+ Proteasome InhibitorRescued (No degradation)
Homo-PROTAC (Compound 15a)+ MLN4924Rescued (No degradation)

This table illustrates the principle of UPS dependence for pomalidomide-based PROTACs, based on published research findings. ashpublications.org

These findings underscore that the degradative activity of PROTACs synthesized using this compound is entirely contingent on the integrity and functionality of the ubiquitin-proteasome pathway.

Impact of PROTACs on Proteasome Activity

The direct impact of pomalidomide-based PROTACs on the intrinsic catalytic activity of the proteasome is not an extensively studied area in the available scientific literature. The primary focus of research has been on the consequence of hijacking the UPS for targeted degradation, rather than on alterations in the proteasome's general function.

The mechanism of PROTACs does not involve direct modulation of the proteasome's catalytic sites. Instead, PROTACs increase the flux of a specific target protein to the proteasome for degradation. mdpi.com It is plausible that the sustained degradation of a highly abundant target protein could place an increased demand on the proteasome. However, the UPS is a robust and highly regulated system responsible for the turnover of a vast number of cellular proteins, and it is generally considered to have sufficient capacity to handle the increased load from a specific PROTAC.

A more pertinent consideration is the potential for off-target effects, where the PROTAC might induce the degradation of proteins other than the intended target. mtoz-biolabs.comnih.gov Pomalidomide itself is known to induce the degradation of certain native substrates of CRBN, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). ashpublications.org When incorporated into a PROTAC, the pomalidomide moiety can still potentially lead to the degradation of these off-target proteins. nih.gov This unintended degradation increases the workload of the proteasome and could have unforeseen biological consequences. However, this is an indirect effect on the proteasome's substrate profile rather than a direct impact on its enzymatic activity.

In Vitro Assessment of this compound Derived PROTACs

The evaluation of PROTACs derived from this compound involves a series of rigorous in vitro studies to determine their efficacy, potency, and selectivity.

The primary function of a PROTAC is to induce the degradation of a target protein. Cell-based assays are the gold standard for confirming this activity. A common method is the Western blot, which allows for the direct visualization and semi-quantification of target protein levels in cells treated with the PROTAC compared to control cells. tocris.com For example, studies on anaplastic lymphoma kinase (ALK) PROTACs have used immunoblotting to demonstrate dose-dependent degradation of the target protein in cell lysates. nih.gov

Another powerful technique involves the use of dual-reporter systems. In this approach, a cell line is engineered to express the target protein fused to a reporter like a fluorescent protein (e.g., GFP) or luciferase. nih.gov The degradation of the target protein results in a corresponding decrease in the reporter signal, which can be measured in a high-throughput format to assess the degradation efficiency of various PROTAC candidates. nih.gov

Quantifying the extent of protein knockdown is essential for comparing the effectiveness of different PROTACs. From Western blot results, densitometry analysis is used to measure the intensity of the protein bands, allowing for the calculation of the percentage of remaining protein relative to untreated controls. rsc.org

For reporter-based assays, the reduction in fluorescence or luminescence signal is directly proportional to the amount of protein degradation. These quantitative measurements are used to determine key parameters such as the DC₅₀ (the concentration of PROTAC required to degrade 50% of the target protein) and the Dₘₐₓ (the maximum percentage of degradation achieved). These metrics are fundamental for structure-activity relationship (SAR) studies.

The potency of a PROTAC is defined by its DC₅₀ and Dₘₐₓ values. A lower DC₅₀ and a higher Dₘₐₓ indicate a more potent compound. Selectivity is equally critical and is assessed by testing the PROTAC against a panel of related proteins or in different cell lines to ensure its activity is restricted to the intended target.

For instance, a series of novel Pomalidomide-based PROTACs targeting the Epidermal Growth Factor Receptor (EGFR) were evaluated for their cytotoxic activity across various human cancer cell lines. The potency, measured by IC₅₀ values, demonstrated significant variations based on the specific chemical structure of the PROTAC, highlighting the importance of the linker and target-binding ligand in achieving high potency. semanticscholar.org

Table 1: In Vitro Cytotoxic Activity of Pomalidomide-Based EGFR PROTACs This table illustrates how the potency of different PROTACs can be compared across multiple cell lines. Data is representative of findings presented in similar studies. semanticscholar.org

CompoundMCF-7 IC₅₀ (μM)HepG-2 IC₅₀ (μM)HCT-116 IC₅₀ (μM)A549 IC₅₀ (μM)
Compound 15 0.540.680.750.49
Compound 16 0.450.590.530.38
Compound 18 0.650.810.920.77
Compound 20 0.770.951.050.89
Erlotinib 2.502.562.672.73
Doxorubicin 0.580.720.610.51

A significant challenge with Pomalidomide-based PROTACs is the inherent ability of the Pomalidomide moiety to act as a "molecular glue," inducing the degradation of endogenous zinc-finger (ZF) transcription factors. nih.govresearchgate.net This can lead to unintended off-target effects. Consequently, a thorough analysis of off-target degradation is a critical step in preclinical assessment.

Global proteomics using mass spectrometry is a comprehensive method to analyze changes across the entire proteome of cells following PROTAC treatment. thermofisher.cnthermofisher.com This unbiased approach can identify the degradation of proteins other than the intended target, providing a clear picture of the PROTAC's selectivity. thermofisher.com More targeted methods have also been developed, such as automated imaging assays that use a panel of cell lines, each expressing a different ZF degron fused to a reporter protein. nih.gov This allows for the specific profiling of a PROTAC's propensity to degrade known Pomalidomide-sensitive ZF proteins. nih.gov Research has shown that nearly all profiled Pomalidomide-based PROTACs exhibit some level of off-target ZF protein degradation. nih.gov

Design and Screening of this compound-Based PROTAC Libraries

The modular nature of PROTACs, enabled by building blocks like this compound, allows for the creation of large chemical libraries where the target ligand, linker length, and attachment points are systematically varied. sigmaaldrich.combeilstein-journals.org

Screening large PROTAC libraries for lead candidates requires efficient, high-throughput strategies. Traditional Western blotting is not suitable for this purpose due to its low throughput. tocris.com Modern screening funnels rely on faster and more scalable methodologies.

Advanced mass spectrometry workflows, such as those using the Orbitrap Astral mass spectrometer, have been developed for ultra-high-throughput compound screening. thermofisher.cnthermofisher.com These platforms can analyze hundreds of samples per day, providing precise label-free quantification of thousands of proteins to simultaneously assess on-target degradation and off-target effects. thermofisher.cn

For profiling specific off-target liabilities, high-throughput imaging platforms are particularly effective. An automated imaging screen was developed to evaluate the off-target ZF degradation of Pomalidomide-based PROTACs. nih.gov This system uses stable cell lines expressing ZF degron-eGFP fusions to rapidly measure degradation across a library of compounds in a multi-well plate format, enabling the identification of analogues with minimized off-target effects. nih.govnih.gov By correlating on-target potency with off-target degradation scores from these high-throughput assays, researchers can efficiently identify lead PROTACs with optimal therapeutic profiles.

Table 2: High-Throughput Screening Hit Prioritization This table provides a hypothetical example of how data from a high-throughput screen might be used to select a lead compound. Hits are prioritized based on high on-target potency (low DC₅₀) and minimal off-target effects (low ZF Degradation Score).

PROTAC CandidateTarget Protein DC₅₀ (nM)Target Dₘₐₓ (%)Off-Target ZF Degradation Score (%)Priority
Candidate A 15955High
Candidate B 259245Low
Candidate C 250758Medium
Candidate D 189465Low
Candidate E 89810High

Unraveling the Role of this compound in Targeted Protein Degradation

The chemical compound this compound is a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This bifunctional molecule serves as a functionalized cereblon (CRBN) E3 ligase ligand, incorporating a polyethylene (B3416737) glycol (PEG) linker with a terminal amine group ready for conjugation to a target protein ligand. Its unique structure allows for the recruitment of the cellular ubiquitin-proteasome system to selectively degrade proteins of interest, offering a promising strategy for treating a range of diseases, particularly cancer.

This article delves into the biological activity and preclinical research applications of this compound, focusing on its role in the structure-activity relationship of PROTACs, its efficacy in in vitro disease models, and a comparative analysis with other immunomodulatory drug (IMiD)-based PROTAC linkers.

Future Directions and Research Opportunities

Optimization of Linker Design and Functionalization

The linker connecting the E3 ligase ligand to the target protein-binding ligand is a critical determinant of a PROTAC's efficacy. Its composition, length, and flexibility influence the formation and stability of the ternary complex (E3 ligase-PROTAC-target protein), which is essential for successful protein degradation.

While polyethylene (B3416737) glycol (PEG) linkers, such as the one in Pomalidomide (B1683931) 4'-PEG2-amine, are widely used due to their flexibility and favorable physicochemical properties, the exploration of alternative linker chemistries is a burgeoning area of research. The goal is to move beyond simple flexible chains to more sophisticated structures that can improve PROTAC performance.

Researchers are increasingly investigating linkers with a degree of rigidity to enhance the pre-organization of the PROTAC molecule into a conformation that is conducive to ternary complex formation. precisepeg.com Linkers incorporating motifs like piperazine, piperidine, and other cycloalkane structures are being explored to introduce conformational constraint. precisepeg.comresearchgate.netnih.gov These rigid elements can reduce the entropic penalty associated with ternary complex formation and improve pharmacological properties. nih.gov

Furthermore, the incorporation of alkynes and triazoles into the linker structure is gaining traction. precisepeg.comnih.gov Triazoles, often formed via "click chemistry," are metabolically stable and can introduce favorable interactions within the ternary complex. precisepeg.com The move towards more structurally complex and rigid linkers aims to fine-tune the spatial orientation of the E3 ligase and the target protein, thereby enhancing degradation efficiency and selectivity.

Linker TypeKey CharacteristicsPotential Advantages
Alkyl Chains Flexible, synthetically accessibleEasy to synthesize and modify length
PEG Chains Flexible, improves solubilityEnhances pharmacokinetic properties
Piperazine/Piperidine Rigid, reduces lipophilicityImproves metabolic stability, enhances bioactive conformation
Alkynes/Triazoles Rigid, metabolically stableCan form stabilizing interactions within the ternary complex
Fused Heterocycles Directional rigidityCan mimic natural ligand scaffolds, improves metabolic resistance

The terminal amine group of Pomalidomide 4'-PEG2-amine provides a convenient handle for conjugation to a target protein ligand, typically through amide bond formation. However, the development of novel terminal reactive groups is an active area of research aimed at expanding the chemical space for PROTAC synthesis and enabling more diverse and efficient conjugation strategies.

"Click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), are being increasingly employed for the rapid and efficient assembly of PROTACs. nih.govnih.gov This has led to the development of linker building blocks with terminal azide (B81097) or alkyne functionalities. These reactions are highly efficient and can be performed under mild conditions, facilitating the creation of large PROTAC libraries for screening.

Other innovative approaches include the use of photoswitchable linkers containing moieties like azobenzene. precisepeg.comacs.org These "photoPROTACs" allow for spatiotemporal control of protein degradation, as their activity can be turned on or off with specific wavelengths of light. This technology offers the potential to minimize off-target effects by activating the PROTAC only in the desired tissue or at a specific time.

Advanced In Vitro and Ex Vivo Research Models

To accelerate the clinical translation of PROTACs, there is a critical need for robust and predictive preclinical models. Researchers are moving beyond simple cell-based assays to more complex systems that better recapitulate human physiology.

Advanced in vitro models, such as 3D organoids and patient-derived cell cultures, are being increasingly used to evaluate the efficacy and toxicity of PROTACs in a more physiologically relevant context. These models can provide valuable insights into how a PROTAC will behave in a complex tissue environment.

Furthermore, the use of humanized mouse models, where the mice are engineered to express human E3 ligases or target proteins, can provide more accurate predictions of PROTAC performance in humans. wuxiapptec.com Ex vivo studies using patient tissues are also becoming more common, allowing for the direct assessment of PROTAC activity in the context of the patient's own biology. biospace.com These advanced models are essential for de-risking PROTAC development and ensuring that only the most promising candidates advance to clinical trials. The development of comprehensive preclinical evaluation platforms, including high-throughput biochemical assays and robust methods for assessing ternary complex formation, is also crucial for streamlining the development process. aacrjournals.org

Organoid and 3D Cell Culture Systems for PROTAC Evaluation

Three-dimensional (3D) cell culture systems, such as tumor spheroids and patient-derived organoids (PDOs), offer a more accurate representation of the tumor microenvironment compared to conventional 2D monolayer cultures. bio-techne.comtocris.com These models recapitulate crucial aspects of in vivo tumors, including cell-cell and cell-extracellular matrix interactions, nutrient and oxygen gradients, and the development of drug resistance. nih.govsci-hub.se

The evaluation of pomalidomide-based PROTACs in these advanced models is a critical step in preclinical development. For instance, 3D tumor spheroids can be used to assess the penetration and efficacy of PROTACs in a more tissue-like context. frontiersin.org The layered structure of spheroids can present a barrier to drug diffusion, and evaluating PROTAC activity in this setting provides valuable insights into their potential clinical performance. Studies have shown that the drug sensitivity of cells grown in spheroids can differ significantly from those in 2D cultures, highlighting the importance of these models for more predictive drug screening. researchgate.net

Patient-derived organoids, which are grown from a patient's own tumor cells, offer a highly personalized approach to PROTAC evaluation. tocris.comnih.gov These models retain the genetic and phenotypic heterogeneity of the original tumor, making them an invaluable tool for predicting patient-specific responses to PROTAC therapies. mdpi.com The use of PDOs can help to identify biomarkers of sensitivity or resistance to pomalidomide-based degraders and guide the selection of patients most likely to benefit from these treatments.

Table 1: Comparison of 2D and 3D Cell Culture Models for PROTAC Evaluation
Feature2D Monolayer Culture3D Spheroid/Organoid Culture
Cell-Cell InteractionsLimited, artificialExtensive, more representative of native tissue
Cell-Matrix InteractionsOn a flat, artificial substrateWithin a 3D extracellular matrix
Nutrient and Oxygen GradientsUniform distributionFormation of physiological gradients
Predictive Value for In Vivo EfficacyLowerHigher, more clinically relevant

Use of Primary Cells for Mechanistic Studies

To gain a deeper understanding of the molecular mechanisms underlying the activity of pomalidomide-based PROTACs, it is essential to study their effects in primary human cells. Unlike immortalized cell lines, which have undergone significant genetic and phenotypic changes, primary cells more closely reflect the physiology of their tissue of origin.

Mechanistic studies in primary cells can provide crucial information on the cell-type-specific effects of PROTACs. For example, pomalidomide is known to have immunomodulatory effects, and evaluating pomalidomide-based PROTACs in primary immune cells, such as T cells and natural killer (NK) cells, can reveal their impact on anti-tumor immunity. nih.gov Such studies can uncover whether the PROTAC not only degrades the target protein but also enhances the immune system's ability to recognize and eliminate cancer cells.

Integration with Computational and AI-Driven Drug Discovery

The design and optimization of PROTACs is a complex multidimensional challenge. The integration of computational modeling and artificial intelligence (AI) is poised to revolutionize this process by enabling the rational design of more effective and specific protein degraders.

Predictive Modeling for PROTAC Efficacy and Specificity

The efficacy of a PROTAC is dependent on the formation of a stable ternary complex between the target protein, the PROTAC molecule, and the E3 ligase. promegaconnections.comacs.org Computational modeling techniques, such as molecular docking and molecular dynamics simulations, can be used to predict the structure and stability of these ternary complexes. nih.govnih.gov

By modeling the interactions between a target protein, a pomalidomide-based PROTAC, and the Cereblon (CRBN) E3 ligase, researchers can gain insights into the key determinants of successful degradation. These models can help to predict how changes in the linker length and composition, or modifications to the pomalidomide scaffold, will affect the formation of a productive ternary complex. dntb.gov.ua This predictive capability can significantly accelerate the design-build-test-learn cycle of PROTAC development by prioritizing the synthesis of molecules with the highest probability of success.

Table 2: Computational Approaches in PROTAC Design
Computational MethodApplication in PROTAC Design
Molecular DockingPredicting the binding modes of the PROTAC to the target protein and E3 ligase.
Molecular Dynamics SimulationsAssessing the stability and dynamics of the ternary complex.
Machine Learning/AIPredicting PROTAC efficacy and specificity based on molecular structure and other features.

Rational Design of Next-Generation Pomalidomide-Based Degrader Building Blocks

This compound represents a first-generation building block for the construction of pomalidomide-based PROTACs. While effective, there is significant opportunity to rationally design next-generation building blocks with improved properties.

One key area of focus is the optimization of the E3 ligase ligand. By exploring modifications to the pomalidomide scaffold, it may be possible to develop new ligands with enhanced binding affinity for CRBN, leading to the formation of more stable and productive ternary complexes. news-medical.net Additionally, the rational design of new pomalidomide-based ligands can be used to modulate the off-target effects of these molecules, for example, by reducing their ability to degrade endogenous zinc-finger transcription factors. researchgate.net

The linker component of the PROTAC also plays a critical role in determining its efficacy. The PEG2 linker in this compound provides flexibility, but the rational design of linkers with different lengths, rigidities, and chemical compositions can have a profound impact on the geometry of the ternary complex and, consequently, on degradation efficiency. scholaris.ca Computational modeling and AI can be used to explore a vast chemical space of potential linkers and identify those that are predicted to optimally position the target protein and E3 ligase for efficient ubiquitination. The development of a diverse library of next-generation pomalidomide-based degrader building blocks, with optimized E3 ligase ligands and linkers, will provide researchers with a powerful toolkit for the creation of highly potent and selective PROTACs for a wide range of therapeutic targets.

Q & A

Q. How is Pomalidomide 4'-PEG2-amine synthesized, and what analytical methods are critical for confirming its structural integrity?

this compound is synthesized by conjugating pomalidomide to a PEG2 linker terminated with an amine group. Key steps include:

  • Coupling Chemistry : Use carbodiimide-based crosslinkers (e.g., EDC/NHS) to activate the PEG2-amine for reaction with pomalidomide’s carboxyl or hydroxyl groups .
  • Purification : Employ reverse-phase HPLC to isolate the product, ensuring removal of unreacted precursors .
  • Characterization : Validate the structure via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For example, the molecular formula C23H33ClN4O8 (MW: 528.98–529.0) should match theoretical values .

Q. What protocols ensure the compound’s stability and solubility in experimental settings?

  • Storage : Store at -20°C in anhydrous, light-protected conditions to prevent hydrolysis and oxidation. Avoid freeze-thaw cycles by aliquoting .
  • Solubility : Dissolve in DMF or DMSO (10–50 mM stock solutions) for organic compatibility. For aqueous buffers (e.g., PBS), verify solubility via dynamic light scattering (DLS) to detect aggregation .
  • In-Use Stability : Monitor degradation using LC-MS over 24–48 hours in physiological buffers (pH 7.4, 37°C) .

Advanced Research Questions

Q. How can this compound be integrated into PROTAC design to enhance target protein degradation?

The compound serves as a cereblon (CRBN)-recruiting ligand in PROTACs. Methodological considerations include:

  • Linker Optimization : The PEG2 spacer balances flexibility and steric hindrance. Compare degradation efficiency of PEG2 vs. PEG3/PEG4 analogs using ubiquitination assays .
  • Conjugation : Attach the terminal amine to a target protein ligand (e.g., kinase inhibitors) via NHS-ester or maleimide chemistry. Validate binding via surface plasmon resonance (SPR) or cellular thermal shift assays (CETSAs) .
  • Functional Validation : Assess PROTAC efficacy in myeloma cell lines (e.g., MM1.S) using Western blotting for target protein downregulation and CellTiter-Glo for viability .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in IC50 values or degradation efficiency may arise from:

  • Cell Line Variability : Test across multiple models (e.g., RPMI-8226 vs. H929 myeloma cells) to account for CRBN expression differences .
  • Assay Conditions : Standardize incubation times (e.g., 48 vs. 72 hours) and concentrations (1–10 µM) in dose-response studies .
  • Off-Target Effects : Use CRBN-knockout cells as controls to confirm mechanism-specific activity .

Q. How can researchers evaluate the compound’s pharmacokinetic (PK) profile in preclinical models?

  • In Vivo Stability : Administer via intravenous injection in rodents and collect plasma at intervals (0.5, 2, 6, 24 hours). Quantify compound levels using LC-MS/MS with a lower limit of detection (LLOD) <1 ng/mL .
  • Tissue Distribution : Perform whole-body autoradiography or fluorescence imaging (if labeled with Cy5/Cy7) to track accumulation in target organs .
  • Metabolite Identification : Incubate with liver microsomes and analyze metabolites via UHPLC-QTOF to predict human clearance .

Methodological Considerations for Data Reproducibility

  • Batch-to-Batch Variability : Require suppliers to provide COA (Certificate of Analysis) with HPLC purity (>95%) and endotoxin levels (<0.1 EU/mg) .
  • Negative Controls : Include PEG2-amine-only and free pomalidomide in experiments to isolate linker-specific effects .
  • Data Transparency : Publish raw spectral data (NMR, MS) and experimental protocols in supplementary materials to facilitate replication .

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